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Executive Summary
Symphytine, a pyrrolizidine alkaloid (PA) found in plants of the Symphytum genus (comfrey),

has been the subject of toxicological evaluation due to concerns over its potential

carcinogenicity and genotoxicity. This technical guide provides a comprehensive overview of

the existing scientific literature on these endpoints. The data conclusively demonstrates that

Symphytine is a genotoxic agent and a carcinogen in animal models. Its mechanism of toxicity

is consistent with that of other carcinogenic PAs, involving metabolic activation in the liver to

reactive pyrrole derivatives that form DNA adducts, leading to mutations and the initiation of

cancer. This document summarizes key quantitative data, outlines the experimental protocols

used in pivotal studies, and provides visual representations of the relevant biological pathways

and experimental workflows.

Carcinogenicity of Symphytine
The carcinogenic potential of isolated Symphytine has been investigated in long-term animal

bioassays. The primary target organ for Symphytine-induced carcinogenicity is the liver.

In Vivo Carcinogenicity Data
A key study conducted by Hirono et al. (1979) provides the most direct evidence of

Symphytine's carcinogenicity in an animal model.[1][2]
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Table 1: Carcinogenicity of Intraperitoneally Injected Symphytine in Male Inbred ACI Rats

Treatment
Group

Dose
Regimen

Observatio
n Period
(days)

Number of
Rats

Incidence
of Liver
Tumors

Tumor
Types

Symphytine

13 mg/kg bw,

twice weekly

for 4 weeks,

then once

weekly for 52

weeks

650 20 4/20 (20%)

3

Hemangioen

dothelial

Sarcomas, 1

Liver Cell

Adenoma

Control (0.9%

NaCl)

Same as

treatment

group

650 20 0/20 (0%) None

Data sourced from Hirono et al. (1979a) as cited in the National Institute of Environmental

Health Sciences review.[1]

In addition to tumor formation, the study also noted non-neoplastic changes in the livers of

Symphytine-treated rats, including megalocytosis and proliferation of oval cells and sinusoidal

endothelium.[1]

Experimental Protocol: In Vivo Carcinogenicity Assay
The following is a generalized protocol for a long-term rodent carcinogenicity study, based on

standard methodologies and the details available from the Hirono et al. (1979a) study.[1]

Test System: Male inbred ACI rats, approximately 1.5 months old at the start of the study.

Compound Preparation and Administration: Symphytine is dissolved in a suitable vehicle,

such as a saline solution. The solution is administered via intraperitoneal (i.p.) injection.

Dosing Regimen: Animals are divided into a treatment group and a vehicle control group.

The treatment group receives the specified dose of Symphytine according to a

predetermined schedule (e.g., 13 mg/kg twice weekly for 4 weeks, followed by once weekly
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for 52 weeks). The control group receives an equivalent volume of the vehicle on the same

schedule.

Animal Husbandry: Rats are housed in controlled conditions with a standard diet and water

available ad libitum. They are monitored regularly for clinical signs of toxicity.

Observation and Termination: The animals are observed for a significant portion of their

lifespan (e.g., 650 days). The study is terminated at a predetermined time point, or when

animals become moribund.

Pathology: A full necropsy is performed on all animals. The liver and other major organs are

examined macroscopically. Tissues, particularly the liver, are preserved in formalin,

sectioned, and stained with hematoxylin and eosin (H&E) for microscopic histopathological

evaluation to identify neoplastic and non-neoplastic lesions.

Genotoxicity of Symphytine
Symphytine has been evaluated in a range of in vitro and in vivo genotoxicity assays, which

have demonstrated its mutagenic potential. This activity is dependent on metabolic activation.

Summary of Genotoxicity Data
Table 2: Genotoxicity Profile of Symphytine
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Assay Type Test System
Metabolic
Activation

Result

Bacterial Reverse

Mutation Assay (Ames

Test)

Salmonella

typhimurium TA100
With S9 Positive

Bacterial Reverse

Mutation Assay (Ames

Test)

Salmonella

typhimurium TA98
With or Without S9 Negative

Gene Mutation Assay
Chinese Hamster V79

Cells
Not specified Positive

Somatic Mutation and

Recombination Test

(SMART)

Drosophila

melanogaster (wing

spot test)

Endogenous (in vivo) Positive

Cell Transformation

Assay

Syrian Hamster

Embryo (SHE) Cells
Not specified Negative

Data sourced from the National Institute of Environmental Health Sciences review.

Experimental Protocols for Key Genotoxicity Assays
This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring

strains of Salmonella typhimurium.

Tester Strains:S. typhimurium strain TA100 (detects base-pair substitutions) is used.

Metabolic Activation: A rat liver homogenate fraction (S9) is used to mimic mammalian

metabolism. The S9 mix typically contains the S9 fraction, cofactors such as NADP+, and

glucose-6-phosphate.

Procedure (Plate Incorporation Method): a. Varying concentrations of Symphytine, the

bacterial tester strain, and either the S9 mix (for activated testing) or a buffer (for non-

activated testing) are combined in molten top agar. b. The mixture is poured onto a minimal

glucose agar plate, which lacks histidine. c. Plates are incubated at 37°C for 48-72 hours. d.

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize
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histidine will grow and form visible colonies. e. A positive result is a concentration-dependent

increase in the number of revertant colonies compared to the negative (vehicle) control.

This assay detects gene mutations at the hypoxanthine-guanine phosphoribosyltransferase

(HPRT) locus in Chinese hamster V79 cells.

Cell Line: Chinese hamster V79 lung fibroblasts are used.

Treatment: V79 cells are exposed to various concentrations of Symphytine for a defined

period (e.g., 4-24 hours).

Expression Period: After treatment, the cells are cultured in a standard medium for a period

(e.g., 6-9 days) to allow for the expression of any induced mutations.

Mutant Selection: Cells are then cultured in a selective medium containing a purine analog,

such as 6-thioguanine (6-TG). Normal cells with a functional HPRT enzyme will incorporate

the toxic 6-TG and die. Mutant cells lacking a functional HPRT enzyme will survive and form

colonies.

Data Analysis: The number of mutant colonies is counted, and the mutation frequency is

calculated. A significant, dose-dependent increase in the mutation frequency indicates a

positive result.

The wing spot test is an in vivo assay that detects both gene mutations and somatic

recombination.

Genetic Cross: A standard cross is performed between two Drosophila strains with recessive

wing hair markers, such as multiple wing hairs (mwh) and flare (flr). The resulting larvae are

heterozygous for these markers.

Exposure: Third-instar larvae are exposed to different concentrations of Symphytine,

typically by adding it to their food.

Development: The larvae develop into adult flies. During larval development, if a genotoxic

event (mutation or recombination) occurs in a wing imaginal disc cell, a clone of mutant cells

can be produced.
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Analysis: The wings of the emergent adult flies are mounted on slides and examined under a

microscope for the presence of mutant spots (clones of cells expressing the mwh or flr

phenotype).

Endpoint: The frequency of different types of spots (small single spots, large single spots,

and twin spots) is recorded. A statistically significant increase in the frequency of spots in the

treated group compared to the control group indicates a genotoxic effect.

Mechanism of Action: Metabolic Activation and DNA
Adduct Formation
The carcinogenicity and genotoxicity of Symphytine, like other PAs, are not due to the parent

molecule itself but rather to its metabolic activation. This process occurs primarily in the liver.

Signaling Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1681198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Activation (Liver)

Genotoxic Events

Symphytine
(Pyrrolizidine Alkaloid)

Cytochrome P450
(e.g., CYP3A4, CYP2B)

Oxidation

Dehydrosymphytine
(Pyrrolic Ester - Electrophilic)

Hydrolysis

DNA

Covalent Binding

Dehydropyrrolizidine (DHP)
(Secondary Metabolite)

Covalent Binding

DNA Adducts

Mutation

Faulty DNA Replication/Repair

Cancer Initiation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1681198?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Metabolic activation of Symphytine to reactive pyrrolic esters, leading to DNA adduct

formation and cancer initiation.

Description of the Pathway
Oxidation: Symphytine is metabolized in the liver by cytochrome P450 (CYP) enzymes,

such as CYP3A4 and CYP2B isoforms. This oxidation reaction converts Symphytine into a

highly reactive electrophilic pyrrolic ester, dehydrosymphytine.

Hydrolysis: Dehydrosymphytine can be hydrolyzed to a secondary reactive metabolite,

dehydropyrrolizidine (DHP), also known as dehydroretronecine (DHR) for retronecine-type

PAs.

DNA Adduct Formation: Both dehydrosymphytine and DHP are potent alkylating agents.

They can covalently bind to the nucleophilic centers of DNA bases (primarily guanine and

adenine), forming DNA adducts.

Mutagenesis and Carcinogenesis: These DNA adducts, if not repaired by the cell's DNA

repair machinery, can lead to mispairing during DNA replication, resulting in permanent

mutations. The accumulation of mutations in critical genes, such as oncogenes and tumor

suppressor genes, can lead to the initiation of carcinogenesis and the development of

tumors, particularly in the liver.

Experimental Workflows
The following diagrams illustrate the general workflows for the key genotoxicity assays

discussed.

Ames Test Workflow
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Caption: Generalized workflow for the bacterial reverse mutation (Ames) test.

V79/HPRT Gene Mutation Assay Workflow
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Caption: Generalized workflow for the V79/HPRT mammalian cell gene mutation assay.
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Conclusion
The available evidence strongly supports the conclusion that Symphytine is a genotoxic

carcinogen. Its mode of action involves metabolic activation to reactive alkylating agents that

form DNA adducts, a mechanism shared with other well-characterized pyrrolizidine alkaloids.

The positive results in multiple genotoxicity assays, coupled with the induction of liver tumors in

rats, underscore the potential health risks associated with exposure to this compound. This

information is critical for regulatory assessment and for guiding the development of

pharmaceuticals or herbal products to ensure they are free from contamination with

Symphytine and other related toxic pyrrolizidine alkaloids.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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